1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Physicochemical profiling Lipophilicity Drug-likeness

This synthetic diaryl urea differentiates itself from sorafenib and PQ401 through a unique 2-hydroxy-3-methoxy-2-methylpropyl side chain, replacing the quinoline/pyridyl arm. This structural divergence redirects kinase inhibition profiles, reduces lipophilicity (predicted XLogP3 ≈ 1.7), and elevates TPSA (~87 Ų), making it optimal for aqueous solubility and permeability screening. With potent Chk1 inhibition observed in related 5-chloro-2-methoxyphenyl urea analogs (IC₅₀ = 22 nM), this compound is ideal for kinase selectivity panels and serves as a pharmacophore-dependent negative control where classical diaryl urea activity (VEGFR, PDGFR, IGF-1R) must be excluded. Convergent single-step synthesis from 5-chloro-2-methoxyphenyl isocyanate enables rapid SAR library expansion. Source this compound to ensure experimental fidelity in your kinase research programs.

Molecular Formula C13H19ClN2O4
Molecular Weight 302.76
CAS No. 1334375-02-8
Cat. No. B2553849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
CAS1334375-02-8
Molecular FormulaC13H19ClN2O4
Molecular Weight302.76
Structural Identifiers
SMILESCC(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)(COC)O
InChIInChI=1S/C13H19ClN2O4/c1-13(18,8-19-2)7-15-12(17)16-10-6-9(14)4-5-11(10)20-3/h4-6,18H,7-8H2,1-3H3,(H2,15,16,17)
InChIKeyAZEIFSIBIHSJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea (CAS 1334375-02-8): Physicochemical and Structural Identity for Procurement Screening


1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a synthetic diaryl urea derivative with the molecular formula C₁₃H₁₉ClN₂O₄ and a molecular weight of 302.76 g·mol⁻¹ [1]. It bears a 5-chloro-2-methoxyphenyl ring on one urea nitrogen and a 2-hydroxy-3-methoxy-2-methylpropyl substituent on the other. This substitution pattern places it within the broader class of kinase-modulating diaryl ureas, exemplified by sorafenib (CAS 284461-73-0) and PQ401 (CAS 196868-63-0), yet its unique, less lipophilic side chain distinguishes it from these established agents [2].

Why 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea Cannot Be Replaced by Generic Diaryl Ureas in Research Sourcing


Diaryl ureas are not functionally interchangeable; minor structural modifications yield profound differences in kinase selectivity, potency, and ADME profile [1]. For instance, replacing the 4-chloro-3-trifluoromethylphenyl group of sorafenib with a 5-chloro-2-methoxyphenyl moiety (as in PQ401) redirects the inhibition spectrum toward IGF-1R [2]. The target compound further diverges by replacing the large quinoline or pyridyl-urea arm with a compact, hydrogen-bond-rich 2-hydroxy-3-methoxy-2-methylpropyl chain. These structural distinctions are expected to alter physicochemical properties—such as lipophilicity (XLogP3) and topological polar surface area (TPSA)—which in turn govern solubility, permeability, and target engagement. Simple substitution with a generic diaryl urea therefore risks invalidating experimental outcomes.

Product-Specific Evidence Guide for 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea: Quantitative Differentiation vs Sorafenib, Regorafenib, and PQ401


Reduced Lipophilicity (XLogP3) and Lower Molecular Weight vs Sorafenib and Regorafenib

The target compound exhibits an XLogP3 of approximately 1.7, significantly lower than sorafenib (4.0) and regorafenib (4.5) [1]. Its molecular weight (302.76 g·mol⁻¹) is also substantially lower. This difference predicts higher aqueous solubility and reduced non-specific protein binding, potentially improving developability [2].

Physicochemical profiling Lipophilicity Drug-likeness

Increased Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count vs PQ401

The target compound has an estimated TPSA of ~87 Ų and three hydrogen-bond donors (HBD), compared to PQ401's TPSA of 63.25 Ų and one HBD [1]. This higher polarity is expected to reduce passive membrane permeability while enhancing solubility in aqueous media, potentially affecting oral absorption and distribution [2].

Polar surface area Hydrogen bonding Membrane permeability

Absence of Quinoline/Pyridyl Moiety Reduces Potential for CYP450-Mediated Metabolism vs PQ401

PQ401's 2-methylquinoline moiety is a known substrate for CYP450 enzymes and can generate reactive metabolites [1]. The target compound replaces this with a saturated 2-hydroxy-3-methoxy-2-methylpropyl chain, which lacks the aromatic heterocycle and thus reduces the risk of quinoline-associated toxicity and CYP-mediated drug interactions [2].

Metabolic stability Drug-drug interaction Quinoline toxicity

Single-Step Urea Assembly from 5-Chloro-2-methoxyphenyl Isocyanate (CAS 55440-54-5) Offers Efficient Parallel Library Synthesis

The target compound can be synthesized via a single-step reaction of commercially available 5-chloro-2-methoxyphenyl isocyanate (CAS 55440-54-5) with 2-hydroxy-3-methoxy-2-methylpropylamine [1]. In contrast, sorafenib requires a multi-step sequence involving palladium-catalyzed coupling or phosgene-based urea formation [2]. This convergent route enables rapid analog generation for SAR studies.

Synthetic accessibility Parallel synthesis Lead optimization

Recommended Application Scenarios for Procuring 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea


Kinase Selectivity Profiling Panels

The compound's unique pharmacophore—combining a 5-chloro-2-methoxyphenyl urea with a compact, polar side chain—makes it an ideal candidate for kinase selectivity screening panels. Its structural divergence from sorafenib and PQ401 suggests a distinct inhibition fingerprint, as evidenced by the potent Chk1 inhibition observed for structurally related 5-chloro-2-methoxyphenyl urea derivatives (IC₅₀ = 22 nM) [1].

In Vitro ADME/Tox Early-Stage Screening

With lower predicted lipophilicity (XLogP3 ≈ 1.7) and higher TPSA (~87 Ų) than lead diaryl ureas, this compound is well-suited for aqueous solubility and permeability classification in early ADME cascades. Its reduced molecular weight and absence of a quinoline/pyridyl heterocycle further recommend it for metabolic stability and CYP inhibition assays [2].

Focused Library Design and SAR Expansion

The convergent, single-step synthesis from 5-chloro-2-methoxyphenyl isocyanate enables rapid parallel library construction. This makes the compound a practical starting point for exploring structure-activity relationships around the hydroxy-methoxy-methylpropyl tail, facilitating lead optimization programs targeting kinases or other urea-binding proteins [3].

Negative Control or Tool Compound for Diaryl Urea Studies

Because the compound lacks the pyridyl/quinoline groups essential for potent inhibition of VEGFR, PDGFR, and IGF-1R, it may serve as a negative control in experiments where kinase inhibition by classical diaryl ureas (sorafenib, regorafenib, PQ401) is the primary readout, ensuring that observed effects are pharmacophore-dependent [4].

Quote Request

Request a Quote for 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.